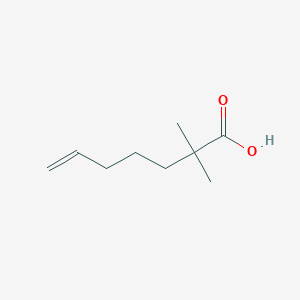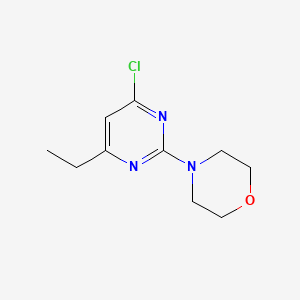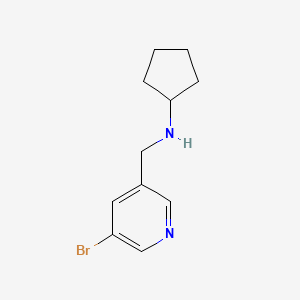
2,2-二甲基-6-庚烯酸
描述
2,2-Dimethyl-6-heptenoic acid, also known as geranic acid, is a naturally occurring compound found in many plants. It has a linear formula of C9H16O2 . The CAS Number is 50592-83-1 .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-6-heptenoic acid involves several steps. The process starts with 5-methyl-5-hexen-2-one, trimethyl borate, tetrahydrofuran (THF), and freshly activated 20-mesh zinc granules. Methyl bromoacetate is added to the mixture, which is then stirred for 3 hours. The reaction is quenched by the sequential addition of glycerol and saturated aqueous ammonium chloride .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-6-heptenoic acid is characterized by a molecular weight of 156.22 g/mol . The molecule has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
2,2-Dimethyl-6-heptenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 245.3±9.0 °C at 760 mmHg, and a flash point of 142.6±13.9 °C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 167.0±3.0 cm3 .科学研究应用
1. 有机合成和化学反应
2,2-二甲基-6-庚烯酸及其衍生物在各种化学合成和反应中被使用。例如,在制备双环[3.2.0]庚-3-烯-6-酮时,会利用3,6-二甲基-3-羟基-6-庚烯酸等中间体(Rosini et al., 2003)。此外,2,2-二甲基-6-庚烯酸衍生物已被用于合成铜(I)配合物,用于染料敏化太阳能电池(Constable et al., 2009)。
2. 生物化学和生物发光
在生物化学研究中,2,2-二甲基-6-庚烯酸衍生物已被研究其独特性质。例如,包括与2,2-二甲基-6-庚烯酸相关的化合物在内的氧鲁西菲酸类似物的光诱导动力学揭示了烯醇“超”光酸性和酮-烯醇异构化的见解,这对于理解萤火虫生物发光的颜色调节机制至关重要(Solntsev et al., 2012)。
3. 环境和生态研究
在生态研究中,包括2,2-二甲基-6-庚烯酸衍生物在内的糞金龟属的信息素已被鉴定和合成,以了解蜣螂的化学生态学(Burger et al., 2002)。
4. 药理学和毒理学研究
在药理学中,类似于2,2-二甲基-6-庚烯酸的(Z)-2,2-二甲基-8-(3-甲基-2-丁烯基)-苯并吡喃-6-丙烯酸等化合物已从巴西蜂胶中分离出来,并对其对人类肺癌细胞的细胞毒性进行了研究(Hirota et al., 2000)。
安全和危害
属性
IUPAC Name |
2,2-dimethylhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJUYBYWDDTLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576762 | |
| Record name | 2,2-Dimethylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-heptenoic acid | |
CAS RN |
50592-83-1 | |
| Record name | 2,2-Dimethylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)





![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)